2-(2-Bromo-3,4-difluorophenyl)acetic acid

Cross-Coupling Chemistry Palladium Catalysis Focused Library Synthesis

This uniquely substituted phenylacetic acid scaffold delivers strategic value for medchem and API synthesis. The ortho‑bromine provides a robust handle for Pd‑catalyzed cross‑coupling (Suzuki, Heck, Sonogashira, Buchwald‑Hartwig), enabling SAR exploration inaccessible to non‑brominated analogs. The 3,4‑difluoro pattern enhances metabolic stability and fine‑tunes electronic properties, while its consensus logP of 2.69 sits squarely within the BBB‑permeable range (1.5–3.5)—making it an ideal building block for CNS candidates and fluorinated anti‑inflammatory agents. Supplied at 98% purity with ambient storage and shipping. Order today to accelerate your lead optimization programs.

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
CAS No. 1780785-72-9
Cat. No. B6326670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-3,4-difluorophenyl)acetic acid
CAS1780785-72-9
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)O)Br)F)F
InChIInChI=1S/C8H5BrF2O2/c9-7-4(3-6(12)13)1-2-5(10)8(7)11/h1-2H,3H2,(H,12,13)
InChIKeyNYGFDSVWTYZHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1780785-72-9: Technical Procurement Guide for 2-(2-Bromo-3,4-difluorophenyl)acetic acid


2-(2-Bromo-3,4-difluorophenyl)acetic acid (CAS: 1780785-72-9) is a halogenated phenylacetic acid derivative with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . As a building block featuring a carboxylic acid functional group and a bromine atom ortho to the acetic acid moiety on a difluorinated phenyl ring, this compound serves as a versatile scaffold for medicinal chemistry and organic synthesis . Its structural features—including two fluorine atoms at the 3- and 4-positions and a bromine at the 2-position—impart distinct electronic and steric properties that differentiate it from other halogenated phenylacetic acid analogs and make it particularly valuable for constructing focused chemical libraries and pharmaceutical intermediates .

Why 1780785-72-9 Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Analogs


Generic substitution of 2-(2-bromo-3,4-difluorophenyl)acetic acid with simpler phenylacetic acid derivatives or alternative halogenation patterns is not scientifically justified due to the compound's specific substitution architecture. The ortho-bromine provides a handle for cross-coupling reactions, while the 3,4-difluoro pattern modulates electronic properties and metabolic stability in downstream products [1]. Substitution patterns on phenylacetic acid scaffolds profoundly influence physicochemical properties: the predicted pKa of 3.82±0.10 and logP consensus value of 2.69 for this compound differ from those of other difluorophenylacetic acid isomers and mono-fluorinated analogs, directly affecting solubility, permeability, and reactivity profiles . Furthermore, the bromine atom enables Pd-catalyzed coupling reactions that are impossible with non-brominated analogs, providing access to chemical space inaccessible through alternative building blocks [1].

Quantitative Differentiation of 1780785-72-9: Evidence-Based Comparator Analysis


Ortho-Bromine Cross-Coupling Handle Absent in 3,4-Difluorophenylacetic Acid and 2,6-Difluorophenylacetic Acid

2-(2-Bromo-3,4-difluorophenyl)acetic acid contains an ortho-bromine substituent that serves as a functional handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This synthetic utility is entirely absent in non-brominated comparators such as 3,4-difluorophenylacetic acid (CAS: 658-96-2) and 2,6-difluorophenylacetic acid (CAS: 85068-28-6). Research has demonstrated that compounds with a p-bromophenyl substituent enable the construction of focused chemical libraries via Pd-catalyzed coupling [1]. The presence of bromine in the target compound enables diversification at the ortho position, whereas non-brominated analogs are restricted to functional group interconversions at the acetic acid moiety only .

Cross-Coupling Chemistry Palladium Catalysis Focused Library Synthesis

Lipophilicity (logP) Differentiates 2-Bromo-3,4-Difluoro Pattern from 3,5-Difluoro Isomer

The consensus logP value for 2-(2-bromo-3,4-difluorophenyl)acetic acid is calculated as 2.69, with individual prediction methods ranging from iLOGP 1.66 to MLOGP 3.24 . This lipophilicity profile differs substantially from the 3,5-difluorophenylacetic acid isomer (CAS: 105184-38-1), which lacks the bromine atom and has a molecular weight of 172.13 g/mol versus 251.02 g/mol for the target compound . The increased molecular weight and lipophilicity of the target compound affect membrane permeability, protein binding, and metabolic stability in ways that cannot be replicated by non-brominated difluorophenylacetic acid isomers.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Aqueous Solubility Profile Differs from Non-Halogenated Phenylacetic Acid Baseline

The predicted aqueous solubility of 2-(2-bromo-3,4-difluorophenyl)acetic acid is calculated as 0.228 mg/mL (9.07×10⁻⁴ mol/L) using the ESOL topological method, placing it in the 'moderately soluble' classification range . This solubility profile results from the combined effects of the 3,4-difluoro substitution pattern and the ortho-bromine, which together reduce aqueous solubility compared to unsubstituted phenylacetic acid (solubility >10 mg/mL) while maintaining sufficient solubility for solution-phase chemistry and biological assays.

Solubility Formulation Physicochemical Characterization

Commercially Available Purity Specifications (97-98%) Support Direct Synthetic Use

Commercial sources of 2-(2-bromo-3,4-difluorophenyl)acetic acid provide the compound at standard purities of 97% to 98% , with batch-specific quality control documentation including NMR, HPLC, and GC analysis available upon request. This level of purity and documentation supports direct use in synthetic workflows without additional purification steps. In contrast, custom-synthesized analogs or less common substitution patterns may require in-house purification and characterization, adding time and cost to research programs.

Quality Control Analytical Chemistry Procurement Specifications

Validated Application Scenarios for 1780785-72-9 Based on Quantitative Evidence


Focused Library Synthesis via Pd-Catalyzed Cross-Coupling

The ortho-bromine substituent enables diversification of the phenyl ring through Pd-catalyzed Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This application scenario is supported by direct evidence that p-bromophenyl-containing compounds enable construction of focused chemical libraries via these coupling reactions [1]. The target compound provides a single starting material from which dozens of analogs can be generated through variation of coupling partners, enabling SAR exploration around the 2-position of the phenylacetic acid scaffold. This synthetic strategy is not accessible using non-brominated difluorophenylacetic acid isomers such as 3,4-difluorophenylacetic acid (CAS: 658-96-2).

Pharmaceutical Intermediate with Enhanced Metabolic Stability

The 3,4-difluoro substitution pattern in combination with the bromine atom imparts physicochemical properties—including consensus logP of 2.69 and moderate aqueous solubility of 0.228 mg/mL —that make this compound suitable as an intermediate for fluorinated pharmaceuticals. Fluorine substitution at metabolically labile positions on phenylacetic acid scaffolds is a validated strategy for improving metabolic stability and bioavailability of drug candidates. This compound is specifically positioned as a building block for synthesizing fluorinated active pharmaceutical ingredients (APIs) where the bromine atom provides a synthetic handle for late-stage diversification .

Development of CNS and Anti-inflammatory Agents

The physicochemical profile of 2-(2-bromo-3,4-difluorophenyl)acetic acid—particularly its consensus logP of 2.69 which falls within the optimal range for blood-brain barrier penetration (logP 1.5-3.5)—positions it as a suitable building block for central nervous system (CNS) agent development [1]. Additionally, fluorinated phenylacetic acid derivatives have established precedent in anti-inflammatory drug development. The bromine handle provides an attachment point for introducing additional pharmacophores or optimizing target engagement through structure-activity relationship studies, while the 3,4-difluoro motif modulates electronic properties and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Bromo-3,4-difluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.